"2-Methoxy-4-methyl-5-nitrobenzotrifluoride" properties
"2-Methoxy-4-methyl-5-nitrobenzotrifluoride" properties
An In-depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride
Disclaimer: Publicly available scientific data for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride" is extremely limited. The following guide focuses on the closely related and well-documented isomer, 2-Methoxy-5-nitrobenzotrifluoride (CAS No. 654-76-2) , which is likely the compound of interest for research and development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2-Methoxy-5-nitrobenzotrifluoride. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
2-Methoxy-5-nitrobenzotrifluoride is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Molecular Formula | C8H6F3NO3 | [1][3][4][5] |
| Molecular Weight | 221.13 g/mol | [1][3][4] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point | ~267.2 °C at 760 mmHg | [1] |
| Purity | ≥99.0% | [1][2] |
| Solubility in Water | Low | [6] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and toluene | [6] |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 654-76-2 | [1][3][4][5] |
| IUPAC Name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | [3][4] |
| Synonyms | 5-Nitro-2-methoxybenzotrifluoride, 4-Nitro-2-(trifluoromethyl)anisole | [3][4] |
| InChI | InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10,11)/h2-4H,1H3 | [3][4][5] |
| InChIKey | KGFADEJSZXEVMC-UHFFFAOYSA-N | [3][4][5] |
| SMILES | COc1ccc(--INVALID-LINK--[O-])cc1C(F)(F)F | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Methoxy-5-nitrobenzotrifluoride.
-
Infrared (IR) Spectrum: The NIST Chemistry WebBook provides IR spectral data which can be used to identify functional groups within the molecule.[4][7][8]
-
Mass Spectrum (Electron Ionization): The mass spectrum of the compound is also available from the NIST Chemistry WebBook, aiding in the determination of its molecular weight and fragmentation pattern.[4][5]
Synthesis and Reactivity
Synthesis
A plausible synthetic route is the nitration of 2-methoxybenzotrifluoride. This reaction would typically involve a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Below is a conceptual workflow for the synthesis.
Caption: A conceptual workflow for the synthesis of 2-Methoxy-5-nitrobenzotrifluoride.
Reactivity
The chemical reactivity of 2-Methoxy-5-nitrobenzotrifluoride is influenced by its functional groups: the methoxy group, the nitro group, and the trifluoromethyl group.[1][6]
-
The nitro group is strongly electron-withdrawing and can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and dyes.[1]
-
The trifluoromethyl group is also strongly electron-withdrawing and can enhance the lipophilicity and metabolic stability of molecules, a desirable feature in drug design.[1]
-
The methoxy group is an electron-donating group.[6]
The interplay of these groups on the benzene ring dictates the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
Safety and Handling
Proper handling and storage are essential to maintain the integrity and safety of 2-Methoxy-5-nitrobenzotrifluoride.
Hazard Identification
While a specific safety data sheet (SDS) for 2-Methoxy-5-nitrobenzotrifluoride was not found, information for related compounds like 2-Fluoro-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride suggests that similar compounds can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9]
Storage and Handling Recommendations
-
Storage: Store in a cool, dry, well-ventilated area away from heat, open flames, and oxidizing agents.[1][6] The container should be tightly sealed to prevent exposure to moisture and air.[6]
-
Handling: Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[10][11] Ensure adequate ventilation to avoid inhalation of dust or vapors.[10] Wash hands thoroughly after handling.[9][10]
The logical relationship for safe handling practices can be visualized as follows:
Caption: Key considerations for the safe handling and storage of chemical intermediates.
Applications
2-Methoxy-5-nitrobenzotrifluoride is a key intermediate in several industrial applications:
-
Pharmaceuticals: The trifluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates.[1]
-
Agrochemicals: It serves as a building block for various pesticides and herbicides.[1]
-
Dyes: The nitro group can be converted to an amino group, a common step in the synthesis of azo dyes and other colorants.[1][2]
This technical guide provides a foundational understanding of 2-Methoxy-5-nitrobenzotrifluoride for scientific and industrial applications. For detailed experimental procedures and in-depth safety assessments, consulting primary literature and official safety data sheets is strongly recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 5. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 6. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 7. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 8. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]

